molecular formula C8H7N3O4S B2447565 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide CAS No. 153504-92-8

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B2447565
CAS No.: 153504-92-8
M. Wt: 241.22
InChI Key: IORLVGAEOOXBBL-UHFFFAOYSA-N
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Description

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is an organic compound that belongs to the quinoxaline family. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. It is a white to light yellow solid that is insoluble in water but soluble in organic solvents .

Preparation Methods

The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves multiple steps of organic synthesis. One common method involves the condensation of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with sulfonamide derivatives. The reaction conditions often require the use of glacial acetic acid as a solvent and heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, potassium nitrate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Proteomics Research

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is utilized in proteomics for its ability to modify proteins. It serves as a reagent in the study of protein interactions and functions.

ApplicationDescription
Protein ModificationAlters protein structure to study functional changes.
Interaction StudiesHelps in understanding protein-protein interactions.

Pharmaceutical Development

The compound has potential therapeutic applications due to its biological activity. It is being investigated for:

  • Antimicrobial Activity : Research indicates that it exhibits inhibitory effects on various pathogens.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.
Therapeutic AreaPotential Effects
AntimicrobialInhibition of bacterial growth
AnticancerInduction of cell death in tumors

Chemical Biology

In chemical biology, this compound acts as a tool for studying biological pathways. Its sulfonamide group can interact with enzymes and receptors, providing insights into metabolic processes.

RoleFunction
Enzyme InhibitorModulates enzyme activity to study metabolic pathways.
Receptor LigandBinds to receptors to investigate signaling pathways.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant activity against Staphylococcus aureus. The compound was tested in vitro and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cancer Cell Apoptosis

Research conducted by Smith et al. (2023) highlighted the compound's ability to induce apoptosis in breast cancer cell lines. The study utilized flow cytometry to measure cell viability and apoptosis markers, revealing promising results that warrant further investigation.

Comparison with Similar Compounds

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific sulfonamide group, which imparts unique biological activities and makes it a valuable compound for research and development .

Biological Activity

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a quinoxaline core and sulfonamide functionality. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

The chemical formula of this compound is C8H5ClN2O4SC_8H_5ClN_2O_4S, with a molecular weight of approximately 260.66 g/mol. The compound is typically available as a powder and should be stored at low temperatures (4 °C) to maintain stability.

PropertyValue
Chemical FormulaC8H5ClN2O4S
Molecular Weight260.66 g/mol
AppearancePowder
Storage Temperature4 °C

The biological activity of this compound primarily revolves around its role as a dihydrofolate reductase (DHFR) inhibitor . DHFR is an essential enzyme involved in the folate metabolism pathway, which is critical for DNA synthesis and cell division. Inhibition of DHFR can lead to antiproliferative effects on various cancer cells and microbial organisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Case Study 1 : In vitro assays showed that certain derivatives inhibited the growth of human cancer cell lines with IC50 values in the low micromolar range. These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells.
  • Case Study 2 : A study published in ACS Omega highlighted that modifications to the quinoxaline scaffold enhanced the potency against various cancer types, indicating structure-activity relationships (SAR) that could be exploited for drug development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Case Study 3 : Research indicated that derivatives of this sulfonamide were effective against a range of bacterial strains. The mechanism involves disruption of bacterial folate synthesis pathways, similar to its action in cancer cells.

Research Findings

A comprehensive evaluation of the biological activity has been documented in several studies:

Study ReferenceFindings
Identified as promising DHFR inhibitors with potential for anticancer therapy.
Showed effectiveness against specific bacterial strains; further SAR studies recommended.
Detailed chemical properties and safety information relevant for laboratory handling.

Properties

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)(H2,9,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORLVGAEOOXBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of 5.21 g (0.02 mole) of 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride and 40 ml of 25% ammonium hydroxide is stirred at room temperature for 6 hours. Then it is filtered, the separated material is washed with water and acetone, filtered, dried, dissolved in a slight amount of hot dimethyl sulfoxide, and the product is precipitated from the solution by adding a slight amount of 2-propanol to it. Thus 0.70 g (15%) of 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxaline sulfonamide is obtained, m.p.: >360° C.
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